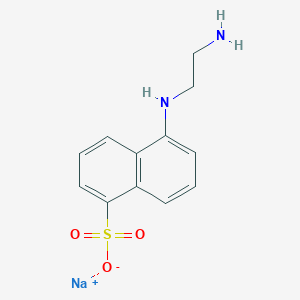
2,3-O-Isopropylidene-D-érythronolactone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives involves several key methods. For instance, the addition of PhLi and lithiated dithianes to 2,3-O-isopropylidene-D-erythronolactone affords lactols, which are subsequently reduced to the corresponding C-glycosides (McCartney et al., 2003). Another approach involves a highly diastereoselective synthesis from D-glyceraldehyde acetonide, leading to D-erythrose derivatives with high stereoselectivity (Arroyo-Gómez et al., 2000).
Molecular Structure Analysis
The molecular structure of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies have provided detailed insights into the stereochemistry and molecular configuration of these compounds, facilitating their application in synthesis (McCartney et al., 2003).
Chemical Reactions and Properties
2,3-O-Isopropylidene-D-erythronolactone undergoes a variety of chemical reactions, including stereoselective transformations to form furanose C-disaccharides and erythrose derivatives. These reactions are crucial for constructing complex molecules with specific stereochemical configurations (McCartney et al., 2003); (Arroyo-Gómez et al., 2000).
Physical Properties Analysis
The physical properties of 2,3-O-Isopropylidene-D-erythronolactone, such as melting point, solubility, and crystalline structure, have been studied to facilitate its use in synthesis and application in various chemical reactions. These properties are essential for the proper handling and processing of the compound in laboratory and industrial settings.
Chemical Properties Analysis
2,3-O-Isopropylidene-D-erythronolactone exhibits a range of chemical properties, including reactivity with lithiated C-nucleophiles and the ability to form C-glycosides. Its versatility in chemical reactions makes it a valuable building block in organic synthesis, enabling the construction of complex molecular structures with diverse functionalities (McCartney et al., 2003).
Applications De Recherche Scientifique
Condensations d'aldol
Ce composé subit des condensations d'aldol avec des acétals de cétène silylés . La condensation d'aldol est une réaction clé en chimie organique, impliquant la combinaison de deux composés carbonylés pour former un nouveau composé β-hydroxy carbonylé. Cette réaction est largement utilisée dans la synthèse de divers composés organiques.
Synthèse de glucides spiroannulés
La 2,3-O-Isopropylidene-D-érythronolactone est utilisée dans la synthèse de glucides spiroannulés . Les glucides spiroannulés sont une classe de composés qui ont trouvé des applications dans le développement de produits pharmaceutiques et agrochimiques en raison de leurs caractéristiques structurales uniques.
Synthèse d'indolizidines hydroxylées
Ce synthon chiral a été utilisé dans les synthèses convergentes d'une indolizidine hydroxylée . Les indolizidines sont une classe d'alcaloïdes qui présentent un large éventail d'activités biologiques, notamment des propriétés antivirales, antitumorales et insecticides.
Synthèse de benzoquinones substituées par des glucides
Il a également été utilisé dans la synthèse de benzoquinones substituées par des glucides . Ces composés présentent un intérêt en raison de leurs applications potentielles en chimie médicinale, en particulier dans le développement d'agents anticancéreux et antimicrobiens.
Synthèse du segment oxazole de la calyculine
Le composé a été utilisé dans la synthèse du segment oxazole de la calyculine . Les calyculines sont de puissants cytotoxiques et promoteurs tumoraux isolés d'éponges marines.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a biochemical reagent used in various organic and biological syntheses .
Mode of Action
2,3-O-Isopropylidene-D-erythronolactone undergoes Aldol condensations with silyl ketene acetals . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic syntheses.
Biochemical Pathways
The compound is employed in spiroannulated carbohydrate synthesis . It is also used in the convergent syntheses of a hydroxylated indolizidine, carbohydrate-substituted benzoquinones, and the oxazole segment of calyculin . These syntheses have been accomplished using this chiral synthon, indicating its role in the formation of complex organic structures.
Result of Action
The molecular and cellular effects of 2,3-O-Isopropylidene-D-erythronolactone’s action primarily involve the formation of new organic compounds through various synthesis processes . It serves as a key intermediate in these processes, contributing to the structural complexity of the resulting compounds.
Propriétés
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSMBYLYRPVGU-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(=O)C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2COC(=O)[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3-O-Isopropylidene-D-erythronolactone useful in organic synthesis?
A: 2,3-O-Isopropylidene-D-erythronolactone serves as a valuable chiral starting material for synthesizing various complex molecules. Its structure allows for the stereoselective introduction of new chiral centers, making it particularly attractive for synthesizing natural products and their analogs. [, , ] For example, it has been employed in the synthesis of eritadenine, a hypocholesterolemic alkaloid, [] and the chromophore of kedarcidin, an antitumor antibiotic. []
Q2: How does 2,3-O-Isopropylidene-D-erythronolactone react with organometallic reagents?
A: Studies demonstrate that 2,3-O-Isopropylidene-D-erythronolactone reacts with organolithium and organomagnesium reagents, such as phenyllithium (PhLi) and lithiated dithianes. [, ] These reactions yield hemiacetals, which can be further manipulated to introduce new functional groups and stereocenters. For example, the addition of lithiated dithianes followed by reduction allows for the stereoselective formation of C-glycosides, including a furanose C-disaccharide. []
Q3: Can you provide an example of a specific application of 2,3-O-Isopropylidene-D-erythronolactone in complex molecule synthesis?
A: One notable example is its use in the formal asymmetric synthesis of a 7-methoxyaziridinomitosene. [] Researchers utilized 2,3-O-Isopropylidene-D-erythronolactone as a starting point for a multi-step synthesis that involved key reactions like Reformatsky reaction and intramolecular Heck reaction. This synthesis highlights the versatility of this compound in constructing complex molecular architectures.
Q4: What are the structural characteristics of 2,3-O-Isopropylidene-D-erythronolactone?
A: 2,3-O-Isopropylidene-D-erythronolactone is a cyclic ester (lactone) derived from D-erythronic acid. [] The '2,3-O-isopropylidene' prefix indicates the presence of a protecting group, an isopropylidene acetal, formed by the reaction of acetone with the hydroxyl groups at positions 2 and 3 of the erythronic acid molecule. This protecting group is crucial for controlling the reactivity and stereochemistry during chemical transformations.
Q5: Are there analytical techniques used to study reactions involving 2,3-O-Isopropylidene-D-erythronolactone?
A: Yes, various analytical techniques are employed to characterize the products and intermediates formed in reactions involving 2,3-O-Isopropylidene-D-erythronolactone. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural determination, X-ray diffraction for solid-state structure analysis, and chromatographic methods like gas chromatography and high-performance liquid chromatography (HPLC) for separating and analyzing reaction mixtures. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



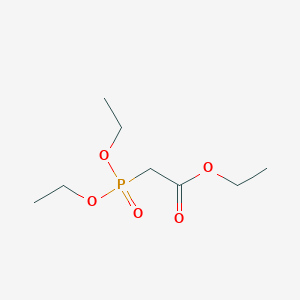


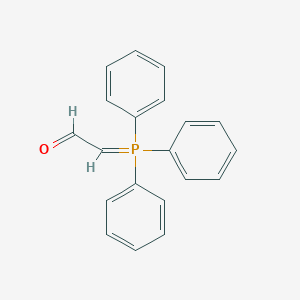
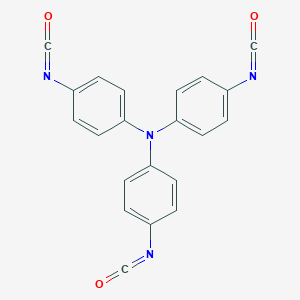
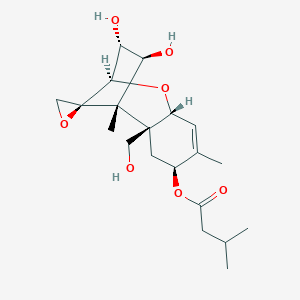
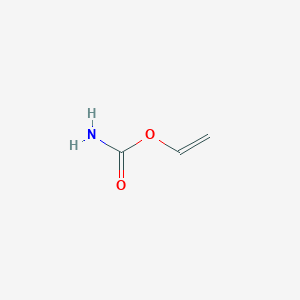
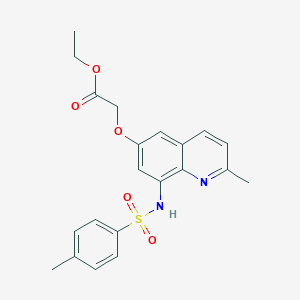

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
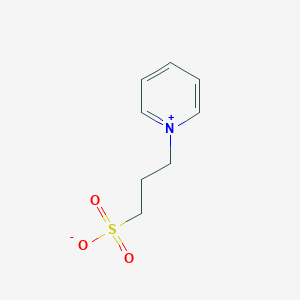
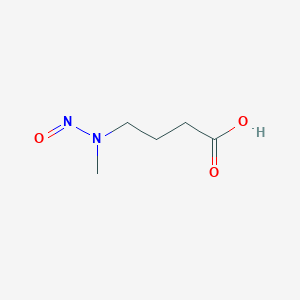
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
